3-Bromopropane-1-sulfonyl chloride

Übersicht

Beschreibung

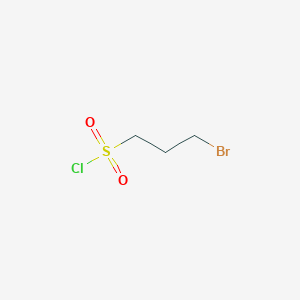

3-Bromopropane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₃H₆BrClO₂S. It is a versatile reagent used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. The compound is characterized by its bromine and sulfonyl chloride functional groups, which make it highly reactive and useful in various chemical transformations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Bromopropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-bromopropanol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonyl chloride, which is then converted to the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the continuous flow of reactants through a reactor. This method ensures efficient mixing and heat transfer, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters.

Oxidation: The compound can be oxidized to form sulfonic acids under specific conditions.

Common Reagents and Conditions

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonate Thioesters: Formed by the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Bromopropane-1-sulfonyl chloride is utilized in the synthesis of biologically active compounds, particularly as a building block in the development of covalent ligands for G protein-coupled receptors (GPCRs). These receptors are critical targets in drug discovery due to their role in various physiological processes.

Case Study: Development of Covalent Ligands

A study reported the synthesis of a series of ligands incorporating sulfonyl chloride moieties to target the human adenosine A3 receptor (hA3AR). The compound was instrumental in creating potent antagonists that demonstrated potential therapeutic effects for conditions like glaucoma and respiratory tract inflammation . The workflow included:

- Synthesis : Utilizing this compound as a precursor.

- Validation : Affinity screening and washout experiments confirmed the efficacy of synthesized compounds.

Organic Synthesis

In organic chemistry, this compound serves as an electrophilic reagent. It can react with various nucleophiles, making it valuable for synthesizing sulfonamides and other derivatives.

Synthetic Pathways

The compound can be employed in reactions with amines and alcohols to yield sulfonamides or sulfonate esters. For example:This reaction pathway highlights its utility in preparing sulfonamide antibiotics and other pharmaceuticals .

Materials Science

In materials science, this compound can be used to modify surfaces or create functional materials. Its ability to introduce sulfonyl groups allows for enhanced properties such as hydrophilicity or increased adhesion.

Application Examples

- Coatings : The compound can be applied in polymer chemistry to create coatings with improved chemical resistance.

- Adhesives : Its reactivity facilitates the development of adhesives that bond well to various substrates, including metals and plastics.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of GPCR ligands | Targeted therapeutic effects |

| Organic Synthesis | Electrophilic reactions with nucleophiles | Versatile synthesis routes |

| Materials Science | Surface modification and functional material creation | Enhanced properties |

Wirkmechanismus

The mechanism of action of 3-Bromopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the displacement of the bromine atom. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloropropane-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.

1-Propanesulfonyl chloride: Lacks the bromine atom, making it less reactive.

3-Bromo-1-propanol: Contains a hydroxyl group instead of a sulfonyl chloride group.

Uniqueness

3-Bromopropane-1-sulfonyl chloride is unique due to its combination of bromine and sulfonyl chloride functional groups, which confer high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the preparation of sulfonamides and sulfonate esters, as well as in the modification of biomolecules .

Biologische Aktivität

3-Bromopropane-1-sulfonyl chloride (CAS No. 89123-01-3) is a sulfonyl chloride derivative that exhibits significant biological activity, particularly in the fields of microbiology and biochemistry. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

This compound is characterized by the presence of a bromine atom attached to a propanesulfonyl moiety. The structure can be represented as follows:

This compound's unique structure allows it to participate in various biochemical reactions, particularly those involving enzyme inhibition.

Target Enzymes

The primary mechanism of action for this compound involves the inhibition of specific enzymes critical for bacterial survival. Notably, it interacts with dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. This inhibition disrupts the folate pathway, leading to reduced bacterial proliferation.

Biochemical Pathways

The inhibition of DHPS by this compound results in:

- Disruption of folic acid synthesis.

- Decreased bacterial DNA synthesis, ultimately inhibiting growth and reproduction .

Antibacterial Properties

Research indicates that this compound possesses antibacterial properties similar to those of traditional sulfonamides. Its effectiveness has been demonstrated against various bacterial strains, including drug-resistant organisms. The minimum inhibitory concentration (MIC) values suggest that it can outperform some conventional antibiotics in specific contexts .

Cellular Effects

In addition to its antibacterial activity, this compound has been shown to induce oxidative stress in cells, activating stress-responsive signaling pathways such as the MAPK pathway. This activation alters gene expression related to antioxidant defenses and cellular metabolism.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antibacterial Efficacy : A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 0.5 to 2.0 μg/mL .

- Enzyme Inhibition : Research has confirmed that this compound effectively inhibits DHPS, leading to a marked reduction in folate levels within bacterial cells, which is critical for their growth and replication .

Applications in Research and Industry

This compound has various applications:

- Synthesis of Sulfonamides : It serves as a precursor for synthesizing sulfonamide derivatives used in pharmaceuticals.

- Biological Buffering Agent : The compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is crucial for various biological experiments .

Comparison with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Bromopropane-1-sulfonamide | Br-CH₂-CH₂-SO₂-NH₂ | Antibacterial; inhibits DHPS |

| 3-Chloropropane-1-sulfonamide | Cl-CH₂-CH₂-SO₂-NH₂ | Antibacterial; less potent than brominated analog |

| 3-Iodopropane-1-sulfonamide | I-CH₂-CH₂-SO₂-NH₂ | Similar activity; varies by halogen |

Eigenschaften

IUPAC Name |

3-bromopropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrClO2S/c4-2-1-3-8(5,6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHZFZVIDRJWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302458 | |

| Record name | 3-Bromo-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89123-01-3 | |

| Record name | NSC151044 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.